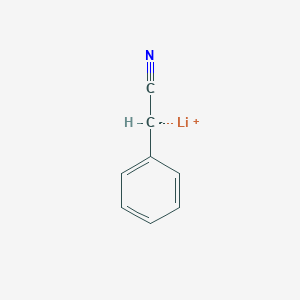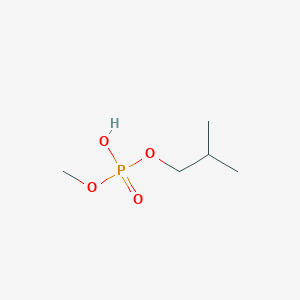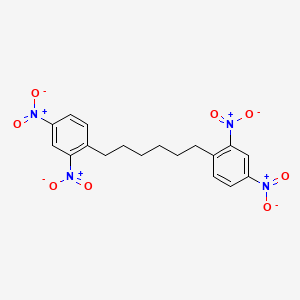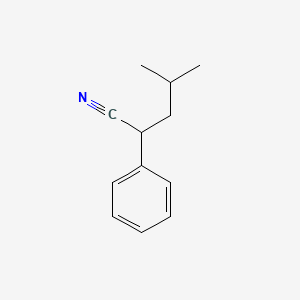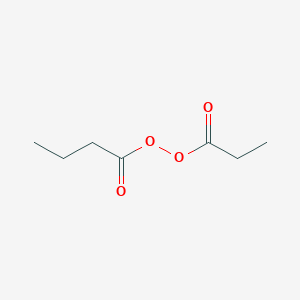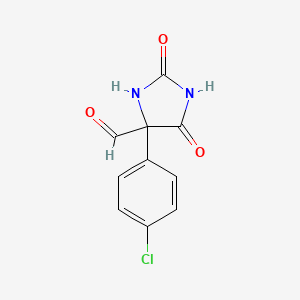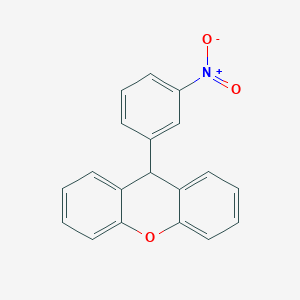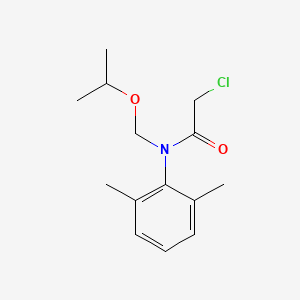
2-Chloro-N-isopropoxymethyl-N-2',6'-acetoxylidide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-isopropoxymethyl-N-2’,6’-acetoxylidide is a chemical compound with the molecular formula C14H20ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group, an isopropoxymethyl group, and an acetoxylidide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropoxymethyl-N-2’,6’-acetoxylidide typically involves the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with isopropyl alcohol to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Catalyst: Triethylamine or another suitable base
Industrial Production Methods
Industrial production of 2-Chloro-N-isopropoxymethyl-N-2’,6’-acetoxylidide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants
Continuous flow systems: To ensure consistent product quality
Purification steps: Including crystallization and filtration to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropoxymethyl-N-2’,6’-acetoxylidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-N-isopropoxymethyl-N-2’,6’-acetoxylidide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropoxymethyl-N-2’,6’-acetoxylidide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2’,6’-acetoxylidide
- 2-Chloro-2’,6’-dimethylacetanilide
- N-(2,6-Dimethylphenyl)-2-chloroacetamide
Comparison
2-Chloro-N-isopropoxymethyl-N-2’,6’-acetoxylidide is unique due to its isopropoxymethyl group, which distinguishes it from other similar compounds
Properties
CAS No. |
17493-73-1 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(propan-2-yloxymethyl)acetamide |
InChI |
InChI=1S/C14H20ClNO2/c1-10(2)18-9-16(13(17)8-15)14-11(3)6-5-7-12(14)4/h5-7,10H,8-9H2,1-4H3 |
InChI Key |
IYLMCARCSCXVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(COC(C)C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)

